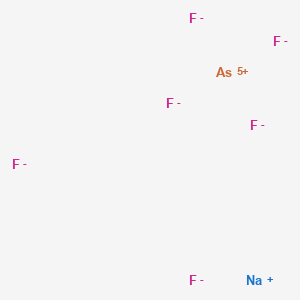

Sodium hexafluoroarsenate(V)

Description

Properties

IUPAC Name |

sodium;hexafluoroarsenic(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsF6.Na/c2-1(3,4,5,6)7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXMAZFYHDSPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[As-](F)(F)(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsF6Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101319374 | |

| Record name | Sodium hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.90178 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12005-86-6 | |

| Record name | Sodium hexafluoroarsenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12005-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hexafluoroarsenate(V) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium Hexafluoroarsenate V and Analogous Hexafluoroarsenate Species

Established Synthetic Pathways

Established synthetic routes to sodium hexafluoroarsenate(V) and other simple hexafluoroarsenate (B1215188) salts typically involve the use of arsenic fluorides or the direct fluorination of arsenic-containing precursors.

Modern syntheses of hexafluoroarsenates commonly employ arsenic pentafluoride (AsF₅) as a starting material. sigmaaldrich.com AsF₅ is a potent fluoride (B91410) ion acceptor, readily reacting with a source of fluoride ions to form the stable hexafluoroarsenate anion, [AsF₆]⁻. For the synthesis of sodium hexafluoroarsenate(V), a direct reaction between arsenic pentafluoride and a sodium-containing fluoride donor, such as sodium fluoride (NaF), can be utilized.

Reaction Table:

| Reactant 1 | Reactant 2 | Product | Description |

| AsF₅ | NaF | NaAsF₆ | A direct combination reaction where AsF₅ acts as a Lewis acid and accepts a fluoride ion from NaF. |

While arsenic trifluoride (AsF₃) is a lower-valent arsenic precursor, it can also be used to synthesize hexafluoroarsenate salts. However, this process requires an oxidation step to convert arsenic(III) to arsenic(V). An illustrative example is the synthesis of nitrosyl hexafluoroarsenate, where AsF₃ is oxidized in the presence of a fluoride source. sigmaaldrich.com

A well-established method for the preparation of sodium hexafluoroarsenate(V) involves the fluorination of sodium arsenate (Na₃AsO₄) using anhydrous hydrogen fluoride (HF). wikipedia.org This reaction proceeds by the replacement of the oxide ions in the arsenate with fluoride ions, followed by the coordination of additional fluoride ions to the arsenic center to form the [AsF₆]⁻ anion. The final product is typically purified by recrystallization from an aqueous solution. wikipedia.org

General Reaction Scheme: Na₃AsO₄ + 8HF → Na[AsF₆] + 2NaF + 4H₂O

The synthesis of hexafluoroarsenates from pentavalent arsenic oxides or their salts in aqueous hydrogen fluoride can be complicated by the formation of the hydroxyfluoroarsenate ion ([AsF₅OH]⁻). sigmaaldrich.com To ensure the complete formation of the hexafluoroarsenate ion, thermal dehydration or a significant stoichiometric excess of anhydrous hydrogen fluoride is often necessary. sigmaaldrich.com

Specialized Synthetic Routes

Specialized synthetic routes are employed for the preparation of hexafluoroarsenate salts with highly reactive or functionalized cations, often requiring non-aqueous and superacidic conditions.

Superacidic systems, such as a mixture of anhydrous hydrogen fluoride (aHF) and arsenic pentafluoride (AsF₅), provide a medium of extremely high acidity and low nucleophilicity. In this environment, the [AsF₆]⁻ anion is readily formed, and the system is capable of protonating or stabilizing highly reactive cationic species that would not persist in less acidic media.

The high acidity of the HF/AsF₅ system is a result of the equilibrium that forms the hexafluoroarsenate anion: AsF₅ + 3HF ⇌ [H₂F]⁺ + [AsF₆]⁻

This superacidic medium has been successfully used to synthesize a variety of hexafluoroarsenate salts. For instance, the reaction of trimethylsilyl (B98337) N,N-dimethylcarbamate in an aHF/AsF₅ mixture at low temperatures leads to the formation of dimethylammonium hexafluoroarsenate, [Me₂NH₂]⁺[AsF₆]⁻.

The hexafluoroarsenate anion is an excellent non-coordinating anion, which makes it suitable for isolating and stabilizing highly reactive and functionalized cations. sigmaaldrich.com The synthesis of these specialized salts often involves the reaction of a suitable precursor with a strong Lewis acid, such as AsF₅, in an appropriate solvent.

Table of Functionalized Hexafluoroarsenate Salts and Their Synthesis:

| Compound Name | Cation | Anion | Synthetic Precursors | Brief Description of Synthesis |

| Silver Hexafluoroarsenate | Ag⁺ | [AsF₆]⁻ | Silver salt and a source of [AsF₆]⁻ | Can be prepared by metathesis reactions or direct combination. It is a useful reagent in inorganic and organometallic chemistry. |

| tert-Butyl Hexafluoroarsenate | [C(CH₃)₃]⁺ | [AsF₆]⁻ | tert-Butyl halide, AsF₅ | The tert-butyl cation can be generated from a tert-butyl precursor in a superacidic medium containing AsF₅, where it is stabilized by the [AsF₆]⁻ anion. |

| Phenylxenonium Hexafluoroarsenate | [C₆H₅Xe]⁺ | [AsF₆]⁻ | Xenon difluoride (XeF₂), (Difluoroiodo)benzene (C₆H₅IF₂) and AsF₅ | This salt is a key precursor for other organoxenon compounds and can be synthesized from the reaction of a xenon source with an arylating agent in the presence of a strong Lewis acid like AsF₅. sigmaaldrich.com |

For example, the synthesis of alkenylxenon(II) hexafluoroarsenates has been achieved through the fluorination of phenylxenonium hexafluoroarsenate with xenon difluoride in hydrogen fluoride. sigmaaldrich.com This demonstrates the utility of functionalized hexafluoroarsenate salts as synthons for further chemical transformations.

Crystallographic and Structural Elucidation Studies of Sodium Hexafluoroarsenate V

Polymorphism and Phase Transition Investigations

Sodium hexafluoroarsenate(V) exhibits polymorphism, existing in different crystalline forms, and undergoes phase transitions influenced by temperature and pressure. rsc.orgnih.govrsc.orgarxiv.org These transformations are central to understanding its physical properties.

Characterization of α- and β-Phases of NaAsF₆

Sodium hexafluoroarsenate(V) is known to exist in at least two distinct phases, designated as α-NaAsF₆ and β-NaAsF₆. The transition between these phases has been monitored using various techniques, including differential thermal analysis (DTA), variable temperature solid-state Nuclear Magnetic Resonance (NMR), and temperature-controlled X-ray powder diffraction (XRPD). acs.orgkisti.re.kr

The high-temperature phase, β-NaAsF₆, is characterized by the libration of the rigid and regular AsF₆⁻ anions. acs.org This dynamic disorder can lead to challenges in precise structural determination, such as erroneously shortened As–F bond lengths when analyzed with certain techniques. acs.org In contrast, the low-temperature α-phase represents a more ordered state. The crystalline structures of both phases have been successfully determined from XRPD data, with solid-state NMR experiments playing a crucial role in elucidating the structural type of the β-phase. acs.orgkisti.re.kr Multinuclear (¹⁹F, ²³Na, and ⁷⁵As) solid-state NMR investigations are in full agreement with the crystalline structures determined by diffraction methods. acs.org

Analysis of Cubic-to-Rhombohedral Phase Transitions

NaAsF₆ undergoes a reversible cubic-to-rhombohedral phase transition near room temperature. figshare.comaip.orgjaea.go.jp At higher temperatures, the compound adopts a cubic crystal structure. As the temperature is lowered, it transitions to a rhombohedral phase. figshare.comaip.org This structural change is a key feature of its physical behavior and is directly related to its notable barocaloric properties. The low-temperature phase has a rhombohedral structure with the space group R3̅. figshare.comresearchgate.net At room temperature, the compound may possess a hexagonal crystal structure, also described by the space group R3 (No. 148). wikipedia.org

Barocaloric Effects and Pressure-Induced Structural Changes

Significant research has highlighted the giant barocaloric effects (BCE) in NaAsF₆. figshare.comaip.orgwikipedia.org The barocaloric effect refers to the temperature change of a material upon the application or removal of hydrostatic pressure, which induces a phase transition. In NaAsF₆, this effect is directly linked to the pressure-induced cubic-to-rhombohedral phase transition. figshare.comaip.org

The application of pressure can drive the transition from the rhombohedral to the cubic phase, resulting in a large entropy change. figshare.comjaea.go.jp The pressure-induced entropy change for NaAsF₆ has been determined to be approximately 35.6 J kg⁻¹ K⁻¹. figshare.comjaea.go.jp The phase transition temperature varies significantly with pressure, at a rate of dTt/dP = 310 K GPa⁻¹. figshare.comjaea.go.jp A relatively low saturation driving pressure of about 40 MPa is sufficient to induce these changes, making NaAsF₆ a material of interest for potential solid-state refrigeration technologies. figshare.comaip.org

Interactive Data Table: Phase Transition Properties of NaAsF₆

| Property | Value | Unit |

| Phase Transition Type | Cubic-to-Rhombohedral | - |

| Pressure-Induced Entropy Change (ΔS) | 35.6 | J kg⁻¹ K⁻¹ |

| Rate of Transition Temperature Change with Pressure (dTt/dP) | 310 | K GPa⁻¹ |

| Saturation Driving Pressure | ~40 | MPa |

Advanced Crystallographic Techniques

The detailed structural characterization of NaAsF₆ relies on sophisticated diffraction methods capable of resolving atomic positions and tracking changes across phase transitions.

X-ray Powder Diffraction (XRPD) for Crystalline Structure Determination

X-ray powder diffraction (XRPD) is a primary technique for the characterization of the crystalline phases of NaAsF₆. latech.edunf-itwg.orgrutgers.edu Temperature-controlled XRPD has been instrumental in monitoring the phase transition between the α- and β-forms and for determining their respective crystalline structures. acs.orgkisti.re.kr XRPD patterns provide a fingerprint of the crystal lattice, allowing for phase identification and the determination of lattice parameters. latech.edu By collecting diffraction patterns at various temperatures, researchers can observe the structural changes that occur during the cubic-to-rhombohedral transition. acs.org

Neutron Powder Diffraction (NPD) for Low-Temperature Phase Structure Elucidation

Neutron powder diffraction (NPD) is a powerful complementary technique to XRPD, particularly valuable for determining the precise structure of low-temperature phases. osti.gov Pressure-dependent NPD studies have confirmed that the barocaloric effects in NaAsF₆ are directly related to the pressure-induced cubic-to-rhombohedral phase transitions. figshare.comaip.orgjaea.go.jp NPD was utilized to definitively determine that the low-temperature structure of the related compound NaPF₆ is rhombohedral with the space group R3̅, providing a strong basis for understanding the analogous transition in NaAsF₆. figshare.comaip.org The unique interaction of neutrons with atomic nuclei makes NPD highly sensitive to the positions of lighter atoms, such as fluorine, which is crucial for accurately resolving the structure of the hexafluoroarsenate (B1215188) anion. osti.gov

Interionic Structural Correlations in Sodium Hexafluoroarsenate(V)

Analysis of AsF₆⁻ Anion Conformation and Rotational Dynamics

The hexafluoroarsenate (AsF₆⁻) anion typically adopts an octahedral geometry, with the arsenic atom at the center and six fluorine atoms at the vertices. In the crystalline environment of NaAsF₆, the behavior of this anion is highly dependent on the crystallographic phase.

In the high-temperature α-phase, which exists above approximately 310 K, the crystal structure is cubic with the space group Fm-3m. materialsproject.org This high-symmetry structure is analogous to the rock salt (NaCl) type, where the Na⁺ cations and the centers of the AsF₆⁻ anions occupy the lattice points. In this phase, the AsF₆⁻ anions exhibit significant dynamic rotational disorder. This means the anions are not fixed in a single orientation but rotate rapidly, causing their time-averaged appearance to be spherical. This dynamic behavior is a key characteristic of the high-temperature phase and is supported by solid-state NMR studies. acs.org

Upon cooling below the transition temperature, NaAsF₆ transforms into the low-temperature β-phase, which has a rhombohedral crystal structure with the space group R3. In this phase, the rotational motion of the AsF₆⁻ anions is "frozen," resulting in a more ordered structure. The anion's conformation remains octahedral, but it now occupies a fixed orientation within the crystal lattice. The transition from dynamic disorder to a static, ordered state is a critical feature distinguishing the two phases. acs.org

The table below summarizes the crystallographic properties of the two phases of Sodium hexafluoroarsenate(V).

| Property | α-NaAsF₆ (High Temperature) | β-NaAsF₆ (Low Temperature) |

| Crystal System | Cubic materialsproject.org | Rhombohedral |

| Space Group | Fm-3m materialsproject.org | R3 |

| Anion (AsF₆⁻) Dynamics | Dynamic Rotational Disorder acs.org | Static / Ordered acs.org |

| Transition Temperature | ~310 K | ~310 K |

Impact of Cation-Anion Interactions on Crystal Packing

The crystal packing in Sodium hexafluoroarsenate(V) is a direct result of the electrostatic interactions between the sodium cations (Na⁺) and the hexafluoroarsenate anions (AsF₆⁻). The relative size and coordination preferences of these ions determine the structural arrangement in both the high- and low-temperature phases.

In the cubic α-phase, the crystal packing can be described as a face-centered cubic (FCC) lattice where Na⁺ ions and the centers of the dynamically disordered, spherically-averaged AsF₆⁻ anions are arranged in a rock salt-type structure. Each ion is effectively surrounded by six counter-ions in an octahedral arrangement. The Na⁺ cation is coordinated by fluorine atoms from six different neighboring AsF₆⁻ anions.

The phase transition to the rhombohedral β-phase involves a distortion of this high-symmetry arrangement. As the thermal energy decreases, the rotational motion of the AsF₆⁻ anions ceases, and specific, directed Na⁺···F⁻ interactions become dominant in defining the structure. This leads to a more complex, lower-symmetry packing arrangement. The freezing of the anion's rotation allows for more efficient packing and stronger localized electrostatic interactions in the rhombohedral lattice. The structural change is driven by the optimization of cation-anion interactions once the entropic advantage of anion rotation at higher temperatures is removed. acs.org

Advanced Spectroscopic Characterization of Sodium Hexafluoroarsenate V

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By measuring the absorption of infrared radiation, information about the molecular structure and bonding can be obtained.

Infrared (IR) spectroscopy is a key technique for identifying the vibrational modes of the hexafluoroarsenate (B1215188) anion. The AsF₆⁻ anion, having octahedral symmetry, exhibits characteristic IR-active vibrational modes. The IR spectrum of sodium hexafluoroarsenate(V) has been recorded, typically using a KBr wafer technique, and is available in spectral databases. nih.govspectrabase.com These spectra are valuable for confirming the presence of the AsF₆⁻ anion and for studying any changes in its vibrational behavior due to crystal packing effects or phase transitions. The fundamental vibrational frequencies observed in the IR spectrum are characteristic of the As-F stretching and F-As-F bending modes within the anion.

Raman Spectroscopy for Lattice Dynamics and Vibrational Mode Characterization

Raman spectroscopy is a powerful non-destructive technique utilized to probe the vibrational modes of molecules and crystals. In the context of sodium hexafluoroarsenate(V) (NaAsF₆), it provides critical insights into the dynamics of the crystal lattice and the characteristic vibrations of the hexafluoroarsenate (AsF₆⁻) anion. The analysis of Raman spectra allows for the identification of fundamental vibrational frequencies, the study of phonon interactions, and the characterization of structural phase transitions.

The AsF₆⁻ anion, in its free or isolated state, possesses octahedral (Oₕ) symmetry. Group theory predicts that for an octahedral XY₆ molecule, there are six fundamental modes of vibration. Among these, three are Raman active: the symmetric stretching mode (ν₁, A₁g), the doubly degenerate bending mode (ν₂, E₉), and the triply degenerate bending mode (ν₅, F₂₉). The remaining modes, the antisymmetric stretching mode (ν₃, F₁ᵤ) and the bending mode (ν₄, F₁ᵤ), are infrared active, while the ν₆ (F₂ᵤ) mode is inactive in both Raman and infrared spectroscopy. This mutual exclusion of Raman and infrared activity is a direct consequence of the centrosymmetric nature of the Oₕ point group.

In the solid crystalline state, sodium hexafluoroarsenate(V) adopts a cubic structure belonging to the Fm-3m space group. This crystal structure preserves the octahedral symmetry of the AsF₆⁻ anion. Consequently, the Raman spectrum of crystalline NaAsF₆ is expected to be dominated by the three fundamental Raman-active modes of the AsF₆⁻ ion.

Detailed research findings from the Raman spectroscopic analysis of crystalline sodium hexafluoroarsenate(V) have identified the positions of these fundamental vibrational modes. The observed frequencies are a direct reflection of the interatomic forces and the geometry of the AsF₆⁻ anion within the crystal lattice.

The most intense peak in the Raman spectrum of solid NaAsF₆ is assigned to the symmetric stretching vibration, ν₁ (A₁g). This mode involves the in-phase, symmetric stretching of all six arsenic-fluorine bonds. The doubly degenerate bending mode, ν₂ (E₉), and the triply degenerate bending mode, ν₅ (F₂₉), appear at lower frequencies and are associated with the deformation of the F-As-F bond angles.

The following table summarizes the experimentally observed Raman active vibrational modes for crystalline sodium hexafluoroarsenate(V):

| Vibrational Mode | Symmetry | Wavenumber (cm⁻¹) | Description |

| ν₁ | A₁g | 684 | Symmetric As-F Stretch |

| ν₂ | E₉ | 575 | F-As-F Bending |

| ν₅ | F₂₉ | 371 | F-As-F Bending |

These vibrational frequencies provide a characteristic fingerprint for the hexafluoroarsenate anion in the solid state. The study of the temperature and pressure dependence of these Raman bands can offer further insights into the lattice dynamics of sodium hexafluoroarsenate(V), including anharmonic effects and the potential for phase transitions. The analysis of peak widths and shapes can also provide information about vibrational relaxation and dynamic disorder within the crystal.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has become a standard and robust method for predicting the electronic and structural characteristics of solid-state materials like sodium hexafluoroarsenate(V). DFT calculations are instrumental in interpreting experimental data, such as Nuclear Magnetic Resonance (NMR) spectra, and in refining crystallographic information.

DFT calculations are crucial for understanding the NMR spectra of chemical compounds by predicting the nuclear magnetic shielding tensor. nih.gov The isotropic chemical shift, a value derived from the shielding tensor, is the most commonly compared parameter with experimental results. nih.gov For solid-state systems, these calculations provide a vital link between the observed chemical shifts and the local electronic environment of the nuclei. aps.org

The electric field gradient (EFG) tensor, which describes the deviation of electron density from spherical symmetry around a nucleus, is another key parameter that can be calculated using DFT. researcher.lifearxiv.org The EFG is particularly important for quadrupolar nuclei, and its calculation aids in the interpretation of NMR and Nuclear Quadrupole Resonance (NQR) spectra. nih.govfrontiersin.org Computational models, often employed in high-throughput studies, can predict EFG tensors for a vast number of materials, helping to guide experimental investigations. arxiv.org

In the context of sodium hexafluoroarsenate(V), DFT calculations have been used to investigate its different crystalline phases (α- and β-NaAsF6). These studies involve correlating experimental solid-state NMR data for ²³Na and ¹⁹F with calculated isotropic chemical shielding values. A linear correlation is often observed between the experimental isotropic chemical shifts (δiso) and the DFT-calculated isotropic shielding (σiso), allowing for the validation of computational models and the accurate assignment of spectral features.

Table 1: Representative Data from DFT Calculations of NMR Parameters

| Parameter | Nucleus | Calculated Value (Typical) | Experimental Correlation |

|---|---|---|---|

| Isotropic Chemical Shielding (σiso) | ²³Na | Varies with crystalline phase | Linear correlation with δiso |

| Isotropic Chemical Shielding (σiso) | ¹⁹F | Varies with crystalline phase | Linear correlation with δiso |

Note: This table is illustrative of the types of data generated in DFT studies. Actual values are dependent on the specific level of theory and basis sets used.

DFT is also employed for the full optimization of crystalline structures. This process involves adjusting the unit cell parameters and atomic positions to find the minimum energy configuration, which corresponds to the most stable structure. For sodium hexafluoroarsenate(V), computational optimization helps to refine structures determined by experimental methods like X-ray powder diffraction.

These optimized geometries provide precise theoretical values for key structural parameters, including the bond lengths within the hexafluoroarsenate (B1215188) (AsF₆⁻) anion. The As-F bond lengths are a critical indicator of the anion's geometry and can be compared with experimental data to assess the accuracy of the computational method. Discrepancies between calculated and experimental values can often be reconciled by applying scaling factors or employing more advanced computational approaches that account for environmental effects within the crystal lattice.

Table 2: Comparison of Theoretical and Experimental Structural Data for NaAsF₆

| Structural Parameter | Computational Method | Calculated Value (Representative) | Experimental Value (Representative) |

|---|---|---|---|

| Unit Cell Parameter (a) | DFT Optimization | ~X.XX Å | ~Y.YY Å |

| As-F Bond Length | DFT Optimization | ~1.71 Å | ~1.72 Å |

Note: This table illustrates the comparison between calculated and experimental structural parameters. The values are approximations based on typical findings in computational studies.

Quantum Chemical Modeling of Host-Guest and Intermolecular Interactions

Quantum chemical modeling extends beyond the properties of the bulk crystal to explore how the hexafluoroarsenate anion interacts with other molecules. These studies are vital for understanding its role in supramolecular chemistry and as a non-coordinating anion in chemical reactions.

The hexafluoroarsenate anion can form host-guest complexes with macrocyclic ligands, which are large organic molecules with central cavities. Quantum chemical calculations, particularly DFT, have been used to study the formation and structure of these complexes. For example, the complexation of the AsF₆⁻ anion with dodecabenzylbambus researcher.lifeuril has been investigated computationally.

These theoretical studies reveal that the anion is incorporated into the ligand's cavity and is held in place by multiple weak C–H···F hydrogen bonds between the fluorine atoms of the anion and hydrogen atoms on the macrocycle. By calculating the interaction energies, researchers can predict the stability of such complexes. The calculations show that the macrocycle's cavity can adapt its size to accommodate the dimensions of the guest anion.

Table 3: Calculated Interaction Energies for Anion-Macrocycle Complexes

| Anion | Macrocyclic Host | Interaction Energy (kJ mol⁻¹) | Key Interactions |

|---|

Note: This table is based on findings from theoretical studies on host-guest complexation involving the hexafluoroarsenate anion.

In synthetic chemistry, the hexafluoroarsenate anion often serves as a weakly coordinating or non-coordinating anion. Its role is to balance the charge of a reactive cationic species without interfering in the reaction. This property is crucial for generating and stabilizing highly reactive intermediates.

Ab initio and DFT methods are used to investigate the mechanisms of reactions where AsF₆⁻ is the counter-ion. pitt.edu For instance, in transition metal chemistry, halide abstraction from a metal-halide complex using a silver salt with a hexafluoroarsenate counter-ion (e.g., AgAsF₆) can generate a highly reactive, coordinatively unsaturated cationic metal complex. acs.org Computational studies can model this process, calculating the energy profiles of reaction pathways and characterizing the structure of transient intermediates and transition states. researchgate.net These investigations confirm the role of the AsF₆⁻ anion in facilitating the reaction by forming a stable ion pair with the cationic intermediate, thereby preventing its decomposition and allowing the desired reaction to proceed. acs.org

Mechanistic Studies of Chemical Reactions Involving the Hexafluoroarsenate Anion

Role as a Noncoordinating Anion in Stabilizing Reactive Cationic Species

The primary chemical utility of the hexafluoroarsenate (B1215188) anion stems from its function as a weakly coordinating, or noncoordinating, anion. In many chemical reactions, the desired reactive species is a cation, which must be electrically neutralized by a counterion. However, common anions (e.g., halides, nitrate) are often too nucleophilic and will form a covalent bond with the cation, thus destroying its reactivity. The hexafluoroarsenate anion provides a solution to this problem.

Weakly coordinating anions are essential for the isolation and study of highly electrophilic cations. wikipedia.org They are commonly employed as counterions for cationic metal complexes that possess an unsaturated coordination sphere, which are often key intermediates in catalytic cycles. wikipedia.org For instance, they are critical components of homogeneous alkene polymerization catalysts, where the active species is a coordinatively unsaturated, cationic transition metal complex. wikipedia.org

The stability of the [AsF₆]⁻ anion is key to its success. The negative charge is delocalized over the six fluorine atoms, and the arsenic(V) center is sterically shielded, making it exceptionally resistant to attack by even the most potent electrophiles and oxidants. This inertness allows it to serve as a spectator ion, stabilizing highly reactive species such as carbocations, silylium (B1239981) ions, and other transient intermediates without directly participating in the reaction mechanism. This stabilization is crucial for elucidating the intrinsic reactivity of the cationic species itself.

Table 1: Comparison of Coordinating Ability for Common Anions

| Anion | Formula | Coordinating Ability | Typical Application Context |

|---|---|---|---|

| Chloride | Cl⁻ | High | Standard coordination chemistry, precipitation reactions |

| Nitrate | NO₃⁻ | Moderate | Aqueous coordination chemistry, synthesis of metal salts |

| Tetrafluoroborate | BF₄⁻ | Weak | Generation of cationic complexes, electrochemistry |

| Hexafluoroarsenate | AsF₆⁻ | Very Weak | Superacid chemistry, stabilization of highly reactive cations |

Electron Transfer and Redox Chemistry of Hexafluoroarsenate Containing Systems

While often considered an "innocent" spectator ion, the hexafluoroarsenate anion is integral to chemical systems characterized by extreme redox potentials, particularly in highly acidic environments.

Oxidative Behavior in Superacidic Media

Superacids are media with an acidity greater than that of 100% sulfuric acid. A classic example is "Magic Acid," a mixture of a strong Lewis acid, like arsenic pentafluoride (AsF₅), and a strong Brønsted acid, like anhydrous hydrogen fluoride (B91410) (HF). In this system, AsF₅ acts as a fluoride ion acceptor, leading to the formation of the extremely stable hexafluoroarsenate anion and a highly reactive proton source, the fluoronium ion ([H₂F]⁺).

Reaction: Formation of Hexafluoroarsenate in a Superacid System

AsF₅ + 2HF ⇌ [H₂F]⁺ + [AsF₆]⁻

The high acidity and oxidizing power of such systems are derived from the formation of the [AsF₆]⁻ anion, which is an extremely poor base and nucleophile. nih.govunacademy.com This allows the medium to support the generation and observation of otherwise unstable cationic species through oxidation. For example, these superacidic systems can protonate exceptionally weak bases, such as alkanes, and stabilize highly electrophilic carbocations. The inertness of the [AsF₆]⁻ counterion is paramount, as it does not interfere with the highly oxidizing cationic species generated in the medium. Salts containing the hexafluoroarsenate anion, such as dioxygenyl hexafluoroarsenate (O₂⁺[AsF₆]⁻) and pentanitrogen hexafluoroarsenate (N₅⁺[AsF₆]⁻), are themselves potent oxidizing agents, capable of oxidizing even noble gases.

Electroprecipitation and Electrochemical Separation Mechanisms

The electrochemical properties of hexafluoroarsenate salts, particularly in non-aqueous electrolytes, are critical for applications in batteries and electrodeposition. While specific mechanisms for the separation of multiple metallic elements using hexafluoroarsenate electrolytes are not widely documented, the principles of electrochemistry suggest its potential utility.

Electrolytic refining and electrodeposition rely on the differences in standard reduction potentials of metal ions in an electrolyte solution. unacademy.comallen.in A pure metal can be deposited onto a cathode from an electrolyte containing its salt. For this to be efficient, the anion of the salt must be electrochemically stable within the desired potential window and support the dissolution of the impure metal at the anode.

In the context of highly reactive metals, such as lithium, non-aqueous electrolytes are required. Lithium hexafluoroarsenate (LiAsF₆) has been studied as an electrolyte in solvents like tetrahydrofuran (B95107) (THF). In these systems, the [AsF₆]⁻ anion influences the formation of passivation layers, known as the solid electrolyte interphase (SEI), on the lithium metal anode. Mechanistic studies have shown that in LiAsF₆/THF electrolytes, a protective film forms on the lithium surface. This film is believed to contain reduction products of the anion, such as arsenic trifluoride (AsF₃) and lithium fluoride (LiF), which can retard further reaction between the highly reactive lithium metal and the solvent. The composition and properties of this film are crucial for the stability and efficiency of lithium-metal batteries.

Ligand Substitution Mechanisms in Coordination Compounds with Hexafluoroarsenate Counterions

In coordination chemistry, the replacement of one ligand by another is a fundamental reaction. The mechanism of this ligand substitution can be significantly influenced by various factors, including the nature of the counterion. The hexafluoroarsenate anion, due to its noncoordinating nature, can affect substitution rates and mechanisms primarily through ion-pairing effects. libretexts.orgresearchgate.net

Ligand substitution reactions in metal complexes can proceed through several mechanisms, broadly classified as dissociative (D), associative (A), or interchange (I).

Dissociative (D) Mechanism: The leaving ligand departs first, forming a lower-coordination intermediate, which is then captured by the entering ligand.

Associative (A) Mechanism: The entering ligand attacks the complex first, forming a higher-coordination intermediate, from which the leaving ligand then departs.

Interchange (I) Mechanism: The entering ligand moves into the coordination sphere as the leaving ligand departs, without a distinct intermediate. This can be either dissociatively activated (Id) or associatively activated (Ia).

A noncoordinating anion like [AsF₆]⁻ can influence these pathways. For cationic complexes, the anion will exist in the solution, forming an ion pair with the complex. The tightness of this ion pair depends on the solvent's dielectric constant and the charge of the ions. In solvents with low polarity, "contact ion pairs" are more likely, where the anion is in direct proximity to the complex.

This ion-pairing can affect the substitution mechanism in several ways:

Stabilization of the Ground State: Strong ion-pairing can stabilize the charge of the initial cationic complex, increasing the activation energy required for a dissociative step.

Blocking of Coordination Sites: In a contact ion pair, the anion might sterically hinder the approach of an incoming ligand, disfavoring an associative mechanism.

Facilitating Dissociation: Conversely, if the leaving group is anionic, the formation of an ion pair between the leaving group and a cation in solution could facilitate its departure. However, with a non-coordinating counterion like [AsF₆]⁻, the primary effect is on the cationic complex itself.

Studies on the photophysical properties of transition metal complexes have shown that ion-pairing with weakly coordinating anions can alter excited-state lifetimes by affecting the reorganization energy of the system. nih.govresearchgate.net This suggests that the electrostatic environment created by the [AsF₆]⁻ counterion, even without direct coordination, is a critical parameter in the kinetics of reactions involving the cationic complex. Detailed kinetic studies comparing substitution rates of a given cationic complex with different counterions ([AsF₆]⁻ vs. ClO₄⁻ vs. BF₄⁻) in various solvents are necessary to fully elucidate the specific mechanistic consequences of using hexafluoroarsenate.

Advanced Applications and Functional Materials Research

Electrolyte Materials for High-Performance Electrochemical Devices

The quest for more efficient and stable energy storage solutions has led researchers to explore various electrolyte materials, with hexafluoroarsenate (B1215188) salts showing particular promise due to their chemical and thermal stability.

While the lithium salt, Lithium hexafluoroarsenate(V) (LiAsF₆), is a well-known and commercially used electrolyte salt in lithium-ion batteries, its sodium counterpart, Sodium hexafluoroarsenate(V), is a key compound of interest in the analogous field of sodium-ion battery research. The hexafluoroarsenate anion's stability and its ability to facilitate ion transport are crucial properties in these applications. In sodium-ion batteries, NaAsF₆ serves as a source of sodium ions and ensures the electrochemical stability needed for reliable charge and discharge cycles. Research in this area focuses on optimizing electrolyte formulations to improve energy density and the operational lifespan of next-generation energy storage systems.

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100 °C) and are noted for their negligible vapor pressure, high thermal stability, and high ionic conductivity. wiserpub.comsigmaaldrich.cnwiserpub.comresearchgate.net These properties make them highly attractive as electrolytes in various electrochemical devices. The characteristics of an ionic liquid are determined by its constituent cation and anion. wiserpub.com

The hexafluoroarsenate (AsF₆⁻) anion is particularly interesting for the synthesis of novel ionic liquids because it is classified as a weakly coordinating anion (WCA). acs.org This means it has a very low tendency to interact with the cation in the ionic liquid. This property is highly desirable as it allows the cation to move more freely, which can lead to higher ionic conductivity. Research focuses on synthesizing ILs that pair the AsF₆⁻ anion with various organic cations (such as those based on imidazolium (B1220033) or pyridinium) to create electrolytes with superior electrochemical performance and stability. wiserpub.comacs.org

Catalytic Applications in Organic and Inorganic Synthesis

In both organic and inorganic chemistry, catalysts are essential for enabling or accelerating chemical reactions. Sodium hexafluoroarsenate(V) finds utility in this domain, primarily due to the non-reactive nature of its anion.

The primary role of NaAsF₆ in catalysis is to act as a source of the weakly coordinating AsF₆⁻ anion. In many inorganic and organometallic reactions, it is necessary to study or utilize highly reactive cationic species. The presence of a non-interfering counter-ion is crucial for isolating and stabilizing these cations. The hexafluoroarsenate anion serves this purpose effectively, allowing complex catalytic cycles to proceed without unwanted side reactions. For instance, salts containing weakly coordinating anions can be used to generate cationic metal complexes that are active catalysts for polymerization and other organic transformations. acs.orgrsc.org While specific examples detailing NaAsF₆ as a direct catalyst in common organic reactions are not extensively documented, its classification as a catalyst by chemical suppliers underscores its role in facilitating specialized synthetic processes.

Development of Advanced Functional Materials

The creation of materials with specific, engineered properties is a cornerstone of modern materials science. Sodium hexafluoroarsenate(V) is explored as a component in the synthesis of such materials.

The fabrication of semiconductor devices involves the precise deposition of thin films of various materials onto a substrate. This is often achieved through processes like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD), which rely on highly pure chemical compounds known as precursors. skspecialty.comskhynix.comsigmaaldrich.com These precursors decompose under controlled conditions to form the desired material layer. While a wide variety of fluorine-containing compounds are used in the semiconductor industry for etching and deposition processes, the specific use of Sodium hexafluoroarsenate(V) as a precursor for semiconductor material preparation is not widely documented in available research.

High-performance coatings are advanced formulations designed to provide surfaces with specific functionalities beyond simple protection or decoration. highperformancecoatings.orghighperformancecoatings.org These can include properties like enhanced corrosion resistance, self-cleaning capabilities, or improved durability. wiley.comcoatingsworld.com The formulation of such coatings involves a complex mixture of resins, pigments, solvents, and specialized additives that impart the desired functional properties. highperformancecoatings.org Although inorganic fluorine compounds are sometimes used to create durable and weather-resistant fluoropolymer coatings, the direct application or incorporation of Sodium hexafluoroarsenate(V) into high-performance coating formulations is not a well-documented area of research.

Utility as an NMR Chemical Shift Reference Compound

Sodium hexafluoroarsenate(V) serves as a reference compound in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov In NMR, a reference standard is essential for establishing a calibrated scale for chemical shifts, allowing for the consistent and reproducible reporting of spectra across different instruments and laboratories. msu.edu Tetramethylsilane (TMS) is a common reference, but other compounds are used in specific applications. msu.edu The utility of a compound as a chemical shift reference depends on its ability to produce a sharp, distinct signal that does not overlap with the signals of the sample being analyzed and its chemical inertness. msu.edu

Detailed multinuclear solid-state NMR investigations have been conducted on sodium hexafluoroarsenate(V), examining the ¹⁹F, ²³Na, and ⁷⁵As nuclei. acs.org These studies provide a comprehensive understanding of its NMR parameters, including chemical shielding tensors, which are fundamental to its function as a reference. acs.org The compound's well-defined crystalline structures (α- and β-phases) and the precise characterization of its NMR properties ensure its reliability for calibrating NMR spectra. acs.org

Environmental Chemistry and Arsenic Speciation of Hexafluoroarsenate

Occurrence and Detection in Contaminated Aquatic Environments

Sodium hexafluoroarsenate(V) is recognized as an emerging contaminant primarily of anthropogenic origin, with its presence in aquatic environments linked to industrial activities rather than natural sources. mdpi.comresearchgate.netrsc.org Industrial wastewater, especially from facilities utilizing fluoride-based processes, represents a significant pathway for hexafluoroarsenate (B1215188) introduction into water systems. rsc.org

The detection and quantification of hexafluoroarsenate in water have been historically challenging. However, modern analytical advancements now permit its measurement at very low concentrations. mdpi.com Notably, in specific industrial process waters, hexafluoroarsenate has been identified as the predominant arsenic species, accounting for 78% to 100% of the total arsenic content. rsc.org This underscores the necessity of species-specific analytical methods for a comprehensive understanding of arsenic contamination.

Unique Environmental Behavior Compared to Conventional Arsenic Species (Arsenite, Arsenate)

The environmental behavior of the hexafluoroarsenate anion (AsF₆⁻) is markedly different from that of the more commonly studied inorganic arsenic species, arsenite (As(III)) and arsenate (As(V)). researchgate.netnih.gov A primary distinguishing characteristic is its exceptional stability against hydrolysis in aqueous environments. researchgate.net While arsenate's chemical form is pH-dependent, hexafluoroarsenate persists as the stable AsF₆⁻ anion across a broad pH spectrum. This stability has significant implications for its environmental mobility and bioavailability.

Furthermore, conventional arsenic remediation methods, such as co-precipitation with iron hydroxide (B78521), have been found to be ineffective in removing hexafluoroarsenate from water. rsc.org This resistance to standard treatment protocols highlights the unique environmental challenges presented by this compound.

Analytical Methodologies for Hexafluoroarsenate Speciation

Accurate speciation analysis, which involves distinguishing and quantifying different forms of arsenic, is critical for environmental assessment and management. nih.govnih.gov

A leading and extensively utilized method for arsenic speciation is high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS). nih.govnih.govthermofisher.com Specifically, anion-exchange chromatography is effective for separating the hexafluoroarsenate anion from other inorganic and methylated arsenic compounds. rsc.org This powerful technique provides high sensitivity, achieving detection limits as low as 6 ng L⁻¹ (as arsenic), and ensures complete separation from other arsenic species. rsc.org The application of HPLC-ICP-MS has been pivotal in the definitive identification and quantification of hexafluoroarsenate in industrial wastewaters. rsc.orgresearchgate.net

Alongside chromatographic techniques, research has focused on developing ion-selective electrodes (ISEs) for the direct measurement of hexafluoroarsenate. mdpi.comlcms.cz These sensors offer the potential for simpler, more cost-effective, and real-time monitoring. A significant advancement in this area is a potentiometric sensor utilizing tetradecylphosphonium hexafluoroarsenate as the ionophore. researchgate.net This electrode has shown high selectivity for the hexafluoroarsenate ion, even in the presence of other interfering anions, and can achieve a detection limit of 2 x 10⁻⁷ mol L⁻¹. researchgate.net

Performance Characteristics of a Hexafluoroarsenate-Selective Electrode

| Parameter | Value | Reference |

|---|---|---|

| Ionophore | Tetradecylphosphonium hexafluoroarsenate | researchgate.net |

| Limit of Detection | 2 x 10⁻⁷ mol L⁻¹ | researchgate.net |

| Selectivity | High for AsF₆⁻ over other anions | researchgate.net |

Environmental Remediation Strategies

The distinct chemical nature and persistence of hexafluoroarsenate in the environment call for targeted remediation approaches.

Anion exchange resin technology has emerged as a viable strategy for the removal of hexafluoroarsenate from contaminated water. ijesd.orglanlangcorp.com This is particularly important given the failure of traditional methods to treat this specific contaminant. rsc.org Strong base anion (SBA) resins are frequently employed for the removal of various arsenic species. nih.gov The mechanism involves the exchange of the hexafluoroarsenate anion for a more benign anion, such as chloride or hydroxide, which is bound to the resin. waterworld.com The effectiveness of this process is dependent on several factors, including the specific type of resin used, the pH of the water, and the concentration of other competing anions. nih.govwaterworld.com For example, the Purolite A300E resin is recommended for removing pentavalent arsenic in systems where brine regeneration is feasible. purolite.com

Anion Exchange Resins for Arsenic Removal

| Resin Type | Target Arsenic Species | Key Features | Reference |

|---|---|---|---|

| Strong Base Anion (SBA) Resins | Arsenate (As(V)) | Effective for arsenic, nitrate, and uranium removal. | nih.gov |

| Purolite A300E | Pentavalent Arsenic | Suitable for systems that can be regenerated with brine. | purolite.com |

| FerrIX™ A33E | Trivalent and Pentavalent Arsenic | An iron-infused resin designed for enhanced removal of both major inorganic arsenic species. | purolite.com |

Modeling of Sorption Kinetics and Isotherms (e.g., Langmuir)

The mobility and fate of chemical species in the environment are largely governed by sorption processes, which involve the association of dissolved substances with solid phases like soils, sediments, and mineral oxides. The study of sorption is typically described through kinetic and equilibrium models.

Sorption Kinetics

Sorption kinetics describe the rate at which a solute is removed from the solution phase and adsorbed onto a solid surface. This rate is crucial for predicting the transport of contaminants in environmental systems. Common kinetic models include the pseudo-first-order and pseudo-second-order models, which provide insights into whether the rate-limiting step is diffusion- or chemically controlled.

While extensive research has been conducted on the sorption kinetics of arsenate (As(V)) and arsenite (As(III)), which are known to form strong inner-sphere complexes with iron and aluminum oxides, specific kinetic data for the sorption of hexafluoroarsenate on natural environmental materials is not extensively documented in scientific literature. However, the chemical nature of the [AsF₆]⁻ anion—a large, weakly coordinating anion with high stability—suggests that its sorption mechanism would differ substantially from that of arsenate. It is more likely to engage in weaker, outer-sphere complexation or anion exchange rather than direct covalent bonding with mineral surfaces.

Sorption Isotherms

Sorption isotherms describe the equilibrium relationship between the concentration of a substance in solution and the amount accumulated on a solid surface at a constant temperature. These models are fundamental for assessing the capacity of a sorbent.

The Langmuir isotherm is a widely used model based on the following assumptions:

Adsorption occurs at specific, homogeneous sites on the sorbent surface.

Each site can hold only one molecule (monolayer adsorption).

There is no interaction between adsorbed molecules on adjacent sites.

The energy of adsorption is constant across all sites.

The Langmuir equation is expressed as:

qₑ = (qₘ Kₗ Cₑ) / (1 + Kₗ Cₑ)

Where:

qₑ is the amount of substance adsorbed at equilibrium (mg/g).

Cₑ is the equilibrium concentration of the substance in solution (mg/L).

qₘ is the maximum adsorption capacity corresponding to complete monolayer coverage (mg/g).

Kₗ is the Langmuir constant related to the affinity of the binding sites (L/mg).

Application to Hexafluoroarsenate(V)

Specific studies applying the Langmuir model to the sorption of hexafluoroarsenate on natural soils or sediments are scarce. However, research on treatment technologies has shown that hexafluoroarsenate can be effectively removed from contaminated water using strong basic anion exchangers. This indicates that an ion-exchange process is a viable mechanism for its sequestration. In such a scenario, the Langmuir model could potentially be used to describe the finite number of exchange sites on a resin and determine its maximum exchange capacity. Conversely, studies have shown that conventional treatment methods like iron hydroxide co-precipitation are ineffective at removing hexafluoroarsenate from industrial process waters, further highlighting its distinct chemical behavior compared to arsenate.

Biotransformation Resistance and Low Bioavailability Studies

The persistence and potential for bioaccumulation of an arsenic species are determined by its resistance to biotransformation and its bioavailability to organisms.

Biotransformation Resistance

Biotransformation refers to the chemical alteration of a substance by a living organism. For many arsenic compounds, microbial processes such as oxidation, reduction, and methylation are key drivers of their environmental cycling and toxicity. For example, inorganic arsenic can be methylated by microorganisms to form various organoarsenic compounds.

However, research indicates that the hexafluoroarsenate(V) anion is highly resistant to biotransformation. Its stability, conferred by the strong arsenic-fluorine bonds, makes it a poor substrate for the enzymatic systems that typically metabolize other arsenic species. In a study examining the effects of hexafluoroarsenate on the unicellular green alga Scenedesmus vacuolatus, arsenic speciation analysis using HPLC-ICP-MS revealed no biotransformation products within the algal cells. This finding suggests that the biological effects observed must be attributed to the untransformed [AsF₆]⁻ anion itself. youtube.com This resistance to metabolic change contributes to its environmental persistence in its original chemical form.

Low Bioavailability

Bioavailability refers to the fraction of a chemical in the environment that can be taken up by an organism. Studies on various aquatic organisms have demonstrated that hexafluoroarsenate has very low bioavailability. An ecotoxicological screening of its short-term effects on bacteria (Vibrio fischeri), fish (Danio rerio), and crustaceans (Daphnia magna) showed that no adverse effects were detectable even at very high concentrations (up to 9.6 mM). youtube.com

The only organism in the screening that showed a clear response was the green alga S. vacuolatus. Despite this, the uptake was found to be very low. A linear relationship was established between the ambient and internal concentrations in the algae, but the resulting internal dose remained low. The low uptake of hexafluoroarsenate is considered a primary reason for its comparatively low ecotoxic potential relative to other more readily absorbed arsenic compounds like arsenate. youtube.com

Interactive Data Table: Ecotoxicological and Uptake Data for Hexafluoroarsenate(V)

The following table summarizes key findings from a study on the aquatic toxicity and bioavailability of hexafluoroarsenate.

| Organism | Test Endpoint | Concentration (mM) | Internal As Concentration (µM) | Biotransformation Detected |

| Vibrio fischeri (bacterium) | Effect Screening | Up to 9.6 | Not Measured | No |

| Danio rerio (fish) | Effect Screening | Up to 9.6 | Not Measured | No |

| Daphnia magna (crustacean) | Effect Screening | Up to 9.6 | Not Measured | No |

| Scenedesmus vacuolatus (alga) | EC₅₀ (reproduction inhibition) | 1.12 | - | No |

| Scenedesmus vacuolatus (alga) | 20% inhibition of reproduction | - | 0.98 | No |

Q & A

Q. What safety protocols should be followed when handling Sodium Hexafluoroarsenate(V) in laboratory settings?

Sodium hexafluoroarsenate(V) requires stringent safety measures due to its arsenic content and potential toxicity. Key protocols include:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- First Aid : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

- Waste Disposal : Segregate waste and use licensed disposal services for arsenic-containing compounds to prevent environmental contamination .

- Documentation : Maintain Safety Data Sheets (SDS) and ensure all personnel are trained in emergency procedures .

Q. What spectroscopic techniques are recommended for characterizing Sodium Hexafluoroarsenate(V)?

Structural validation post-synthesis involves:

- X-ray Diffraction (XRD) : Confirm crystal structure by comparing with databases (e.g., ICSD) .

- Raman/FTIR Spectroscopy : Identify vibrational modes of the [AsF₆]⁻ ion (e.g., symmetric stretching ~700 cm⁻¹) .

- Elemental Analysis : Quantify Na, As, and F content via ICP-MS or combustion analysis .

- NMR : ¹⁹F NMR can assess fluoride coordination, though arsenic’s quadrupolar moment may complicate ⁷⁵As NMR .

Q. How is Sodium Hexafluoroarsenate(V) synthesized, and what purity controls are critical?

Synthesis typically involves metathesis reactions, such as combining NaF with AsF₅ in anhydrous HF. Key steps:

- Anhydrous Conditions : Use Schlenk lines or gloveboxes to prevent hydrolysis .

- Purification : Recrystallize from dry acetonitrile or ethanol, monitoring purity via melting point (compare with literature values, e.g., ~400°C for analogous KAsF₆ ).

- Quality Control : Validate purity using XRD and elemental analysis; trace moisture can be detected via Karl Fischer titration .

Advanced Research Questions

Q. How can conflicting thermal stability data for Sodium Hexafluoroarsenate(V) be resolved?

Discrepancies often arise from impurities or experimental conditions. Mitigation strategies:

- Controlled DSC/TGA : Perform thermal analysis under inert gas (N₂/Ar) with heating rates ≤5°C/min to detect decomposition events .

- Comparative Studies : Replicate experiments using reference materials (e.g., KAsF₆) to benchmark results .

- Post-Analysis : Use mass spectrometry to identify gaseous decomposition products (e.g., AsF₃ or HF) .

Q. What experimental design considerations are critical for studying Sodium Hexafluoroarsenate(V) in non-aqueous electrolytes?

Electrochemical applications require:

- Moisture Mitigation : Use molecular sieves or gloveboxes (<1 ppm H₂O) to prevent HF formation .

- Conductivity Measurements : Employ impedance spectroscopy with blocking electrodes (e.g., stainless steel) to assess ionic mobility .

- Stability Testing : Combine cyclic voltammetry and in situ STEM to monitor electrode-electrolyte interfaces for arsenic deposition or salt degradation .

Q. How can researchers address discrepancies in coordination behavior reported for Sodium Hexafluoroarsenate(V) across solvents?

Conflicting solvent coordination data may arise from ion-pairing effects. Methodological approaches include:

- Multi-Technique Validation : Pair Raman spectroscopy (solvent-solute interactions) with conductivity measurements to correlate ion dissociation with mobility .

- Computational Modeling : Use DFT to predict solvent coordination geometries and compare with experimental results .

- Controlled Solvent Activity : Standardize solvent purity (e.g., H₂O <10 ppm) and dielectric constants to reduce variability .

Q. What strategies improve the reproducibility of Sodium Hexafluoroarsenate(V)-based electrochemical studies?

Ensure replicability through:

- Detailed Documentation : Report exact synthesis conditions, solvent batches, and equipment calibration (e.g., potentiostat settings) .

- Open Data Practices : Share raw spectra, XRD patterns, and electrolyte formulations in supplementary materials .

- Cross-Lab Collaboration : Validate critical findings (e.g., conductivity values) with independent labs using identical protocols .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.